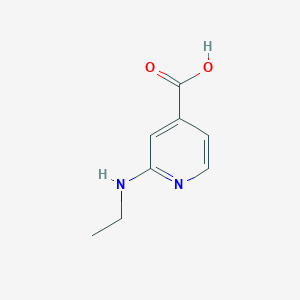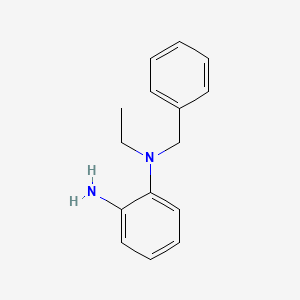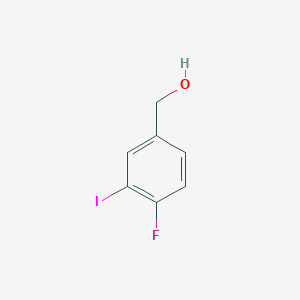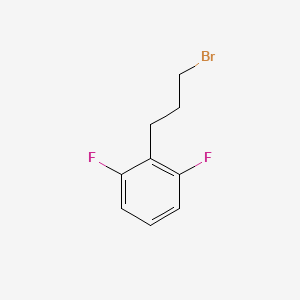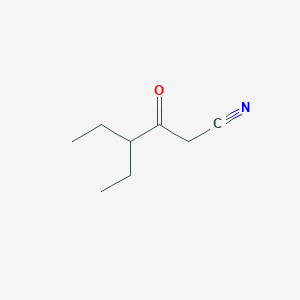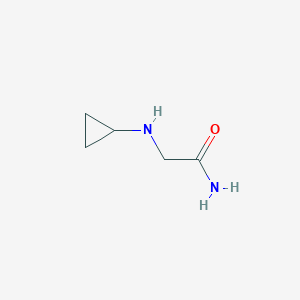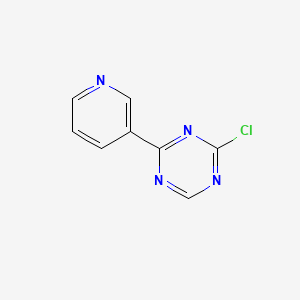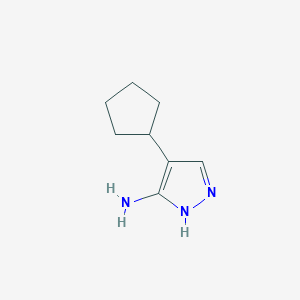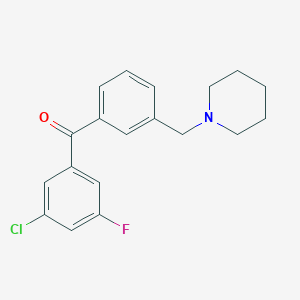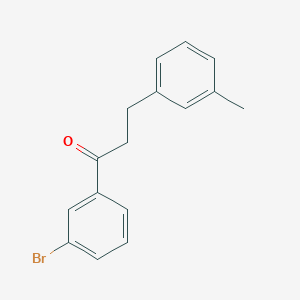
3'-Bromo-3-(3-methylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Bromo-3-(3-methylphenyl)propiophenone is a brominated propiophenone derivative. Propiophenones are a class of organic compounds characterized by a phenyl group attached to a carbonyl group, which is itself attached to a propane chain. The presence of a bromine atom and a methyl group on the phenyl rings of this compound suggests that it may have interesting chemical properties and potential for various synthetic applications.
Synthesis Analysis
The synthesis of brominated propiophenone derivatives can be achieved through various methods. For instance, palladium-catalyzed reactions are commonly used for the synthesis of polyphenylated compounds, as seen in the synthesis of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone and aryl bromides . Although not directly related to 3'-Bromo-3-(3-methylphenyl)propiophenone, this method indicates the potential for palladium-catalyzed synthesis of such compounds. Additionally, the synthesis of bromophenols and their derivatives, which share structural similarities with 3'-Bromo-3-(3-methylphenyl)propiophenone, has been reported . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of brominated propiophenones would likely exhibit interesting intermolecular interactions due to the presence of bromine, which can participate in halogen bonding. Studies on similar compounds, such as (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, have used techniques like X-ray diffraction and Hirshfeld surface analysis to investigate these interactions . Such analyses could be applied to 3'-Bromo-3-(3-methylphenyl)propiophenone to gain insights into its molecular structure.
Chemical Reactions Analysis
Brominated propiophenones can undergo various chemical reactions, including coupling and condensation reactions. The presence of a bromine atom makes these compounds suitable for further functionalization through palladium-catalyzed coupling reactions, as demonstrated in the synthesis of benzo[b]thiophenes . Additionally, the reactivity of the carbonyl group in propiophenones allows for condensation reactions, which could be used to synthesize more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-Bromo-3-(3-methylphenyl)propiophenone would be influenced by the presence of the bromine atom and the methyl group. Bromine atoms are known to increase the density and molecular weight of compounds, while the methyl group could affect the compound's hydrophobicity and steric properties. The compound's spectroscopic properties could be studied using techniques such as FT-IR and UV-Vis, as performed for related brominated compounds . Additionally, the compound's potential antioxidant properties could be explored, similar to the studies conducted on bromophenol derivatives .
Aplicaciones Científicas De Investigación
-
Synthesis of Heterocyclic Systems
- Field : Organic Chemistry
- Application : 3-(Bromoacetyl)coumarins, similar to bromopropiophenones, are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Method : The synthetic routes of these compounds involve chemical reactions of 3-(bromoacetyl)coumarins .
- Results : These compounds have been used to create a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
-
Synthesis of Bioactive Heterocyclic Scaffolds
- Field : Medicinal Chemistry
- Application : Bromophenols, similar to bromopropiophenones, are used in the synthesis of various bioactive heterocyclic scaffolds .
- Method : The synthesis involves bromination, Wolff-Kishner-Huang reduction, and a Friedel-Crafts reaction .
- Results : These compounds have shown biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
-
Synthesis of (±)-2-[3-(Hydroxybenzoyl)phenyl]propanoic Acid
- Field : Organic Chemistry
- Application : 3’-Bromopropiophenone was used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid .
- Method : The specific method of synthesis is not mentioned, but it likely involves a series of organic reactions .
- Results : The synthesis resulted in the production of the desired isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid .
- Synthesis of 2-(Methylamino)-1-(3-bromophenyl)propan-1-one
- Field : Organic Chemistry
- Application : 3’-Bromopropiophenone was used in the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one .
- Method : The specific method of synthesis is not mentioned, but it likely involves a series of organic reactions .
- Results : The synthesis resulted in the production of 2-(methylamino)-1-(3-bromophenyl)propan-1-one .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSRFGHEHVRHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644069 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3-(3-methylphenyl)propiophenone | |
CAS RN |
898790-59-5 |
Source


|
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


